2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde
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Overview
Description
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde moiety attached to a 3-methoxy-3-methylazetidine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxy-3-methylazetidine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: 2-(3-Methoxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 2-(3-Methoxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride
- 2-(3-Methoxy-3-methylazetidin-1-yl)benzoic acid
Uniqueness
2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a 3-methoxy-3-methylazetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-12(15-2)8-13(9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 |
InChI Key |
NMLUVBBHPTZKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=CC=C2C=O)OC |
Origin of Product |
United States |
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